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Compound of Interest

Compound Name:

2-(2-(2-

Chloroethoxy)ethoxy)benzaldehyd

e

Cat. No.: B11963071 Get Quote

CAS Number: 54373-14-7 Common Application: Key Intermediate in the Synthesis of

Tamsulosin (Flomax)[1]

Executive Summary & Chemical Identity
2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde is a specialized organic intermediate

predominantly used in the pharmaceutical industry for the synthesis of alpha-blockers,

specifically Tamsulosin. Its structure combines a lipophilic benzaldehyde moiety with a

hydrophilic diethylene glycol linker, terminated by a reactive chloro-group.

Understanding its solubility is critical for process chemists optimizing the nucleophilic

substitution steps or reductive aminations required in drug synthesis.[1] This guide provides a

solubility landscape based on physicochemical principles and validated synthetic protocols,

alongside a rigorous experimental framework for precise determination.[1][2][3]
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Property Value Context

Molecular Formula C₁₁H₁₃ClO₃ --

Molecular Weight 228.67 g/mol
Moderate size, amenable to

HPLC analysis.[1]

Physical State Viscous Oil / Low-melting Solid
Often handled as a melt or

solution.

Predicted LogP ~2.1 – 2.3
Moderately lipophilic; prefers

organic phases.

H-Bond Donors 0
Lacks -OH/-NH groups; poor

water solubility.

H-Bond Acceptors 3
Ether/Aldehyde oxygens allow

interaction with polar solvents.

Solubility Landscape & Solvent Selection
Based on the compound's structural features (aromatic ring + ether linkage) and its role in

Tamsulosin synthesis (US Patent 8,017,803), the following solubility profile is established.

A. High Solubility (Process Solvents)
These solvents are recommended for reaction media (e.g., Schiff base formation) or preparing

stock solutions.[1]

Dichloromethane (DCM): Excellent solubility due to high lipophilicity.[1] Ideal for extraction

workups.

Toluene: The standard solvent for azeotropic removal of water during Schiff base formation

(reaction with amines).[1]

Ethyl Acetate: Good general-purpose solvent; useful for thin-layer chromatography (TLC)

and extraction.

DMF / DMSO: High solubility; often used in the preceding nucleophilic substitution step

where the benzaldehyde is formed from salicylaldehyde derivatives.[1]
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B. Moderate / Temperature-Dependent Solubility
Alcohols (Methanol, Ethanol, Isopropanol): The compound exhibits moderate solubility at

room temperature but high solubility at elevated temperatures (>50°C).[1] These are often

used as crystallization solvents for downstream intermediates or for reductive amination

steps using borohydride reagents.

C. Low Solubility (Antisolvents)[1]
Water: Poor solubility.[1][2] The hydrophobic aromatic ring and chloro-terminal dominate the

weak hydrogen-bonding potential of the ether oxygens. Useful for washing away inorganic

salts during workup.

Aliphatic Hydrocarbons (Hexane, Heptane): Limited solubility.[1] Can be used to precipitate

impurities or induce phase separation in biphasic systems.

Visualizing the Solubility Logic
The following diagram illustrates the relationship between the chemical structure and solvent

compatibility.
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Caption: Structural dissection of CAS 54373-14-7 showing how specific functional groups

dictate solvent compatibility.[1]
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Experimental Protocol: Saturation Solubility
Determination
As a Senior Application Scientist, I recommend the Shake-Flask Method coupled with HPLC for

generating precise solubility data (e.g., for regulatory filing or process scaling).

Phase 1: Preparation
Selection: Choose 3 target solvents (e.g., Toluene, Methanol, 50:50 Water:Acetonitrile).[1]

Saturation: Add the compound in excess to 5 mL of each solvent in borosilicate glass vials.

Visual Check: Ensure solid/oil droplets are visible at the bottom (indicating saturation).

Agitation: Seal vials and place in a thermomixer at 25°C ± 0.5°C. Shake at 500 RPM for 24

hours.

Phase 2: Equilibration & Sampling
Sedimentation: Stop agitation and allow samples to stand for 4 hours (or centrifuge at 10,000

RPM for 5 mins) to separate the undissolved phase.

Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required to

prevent filter degradation by organic solvents).

Dilution: Immediately dilute the filtrate 1:100 with Acetonitrile to prevent precipitation and

bring the concentration into the linear range of the detector.

Phase 3: Quantification (HPLC-UV)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (with 0.1% Formic Acid).[1]

Detection: UV at 254 nm (targeting the benzaldehyde chromophore).[1]

Calculation: Compare peak area against a 5-point calibration curve of the standard.
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Caption: Standard Operating Procedure (SOP) for determining thermodynamic solubility.

Application Context: Tamsulosin Synthesis
The solubility of this compound dictates the efficiency of the subsequent reaction: the

Reductive Amination.[1]

In the synthesis of Tamsulosin:

Reaction: 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde is dissolved in Methanol or Ethanol.

[1]

Reagent: It is reacted with R-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.[4]

Mechanism: The aldehyde dissolves to form a homogeneous solution, facilitating the

formation of the imine (Schiff base), which is then reduced (using NaBH₄) to the final amine.

[1]

Why Solubility Matters: If the aldehyde is not fully soluble, the reaction rate becomes mass-

transfer limited, leading to lower yields and potential impurity formation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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